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Compound of Interest

Compound Name: Barium permanganate

Cat. No.: B1204633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous

barium permanganate, Ba(MnO₄)₂, a compound of interest for its strong oxidizing properties.

The information is compiled from available crystallographic literature and is intended for use in

research and development settings.

Introduction
Anhydrous barium permanganate is an inorganic compound that crystallizes as dark violet to

brown orthorhombic crystals. Its potent oxidizing nature makes it a subject of study for various

chemical applications. Understanding its crystal structure is fundamental to elucidating its

physical and chemical properties, which is crucial for its application in specialized oxidation

reactions and as a precursor in the synthesis of other permanganate compounds.

Crystallographic Data
The crystal structure of anhydrous barium permanganate was first determined by Hardy,

Piekarski, and Hagen-Muller in 1959. The compound crystallizes in the orthorhombic crystal

system with the space group Pnma. This initial study provides the foundational crystallographic

data for this compound.

Table 1: Crystal Data and Structure Refinement for Anhydrous Barium Permanganate
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Parameter Value Reference

Empirical Formula Ba(MnO₄)₂

Formula Weight 375.20 g/mol

Crystal System Orthorhombic

Space Group Pnma (No. 62)

Unit Cell Dimensions

a 14.71 Å

b 11.86 Å

c 7.39 Å

Volume 1288.9 Å³

Z (formula units/cell) 4

Density (calculated) 1.93 g/cm³

Note: Detailed atomic coordinates and anisotropic displacement parameters from the original

1959 study are not readily available in digital crystallographic databases. The calculated

density is based on the reported unit cell parameters.

Table 2: Key Bond Lengths

Bond Length (pm) Reference

Mn–O ~162.9

Note: The Mn-O bond length is characteristic of the permanganate ion, indicating a tetrahedral

geometry around the manganese atom.

Experimental Protocols
Detailed experimental protocols for the single-crystal X-ray diffraction of anhydrous barium
permanganate are not explicitly available in recent literature. However, a general methodology
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for the synthesis and crystallographic analysis of similar inorganic compounds can be

described.

3.1. Synthesis and Crystallization of Anhydrous Barium Permanganate (Analogous Method)

The synthesis of anhydrous barium permanganate can be achieved through several methods,

including the disproportionation of barium manganate or the reaction of a soluble barium salt

with a permanganate salt. For obtaining single crystals suitable for X-ray diffraction, a slow

crystallization process is required.

Materials:

Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂)

Potassium permanganate (KMnO₄) or Silver permanganate (AgMnO₄)

Deionized water

Ethanol

Procedure:

Preparation of a Saturated Solution: A saturated aqueous solution of barium permanganate
is prepared. This can be achieved by reacting a stoichiometric amount of barium chloride

with silver permanganate in water. The insoluble silver chloride is removed by filtration.

BaCl₂(aq) + 2AgMnO₄(aq) → Ba(MnO₄)₂(aq) + 2AgCl(s)

Crystallization: The resulting solution is slowly evaporated at a constant temperature (e.g.,

room temperature) in a vibration-free environment. The vessel should be loosely covered to

allow for slow solvent evaporation, which encourages the growth of larger, well-defined

crystals.

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully

harvested from the solution using a fine spatula or tweezers.

Washing and Drying: The crystals are briefly washed with a small amount of cold deionized

water followed by ethanol to remove any residual mother liquor and then air-dried.
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3.2. Single-Crystal X-ray Diffraction Analysis

The following outlines a standard procedure for determining the crystal structure of a

synthesized compound using a single-crystal X-ray diffractometer.

Equipment:

Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE)

Goniometer head

Microscope with polarized light

Cryo-system (optional, for low-temperature data collection)

Procedure:

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope

based on its size, shape, and lack of visible defects. The crystal is mounted on a goniometer

head using a suitable adhesive or oil.

Data Collection: The mounted crystal is placed on the diffractometer. A preliminary unit cell is

determined from a few initial frames. A full sphere of diffraction data is then collected by

rotating the crystal through a series of angles, with each frame being exposed to a

monochromatic X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to

minimize thermal vibrations.

Data Reduction: The raw diffraction data is processed to integrate the reflection intensities

and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to determine the initial positions of the atoms. The structural model is

then refined using full-matrix least-squares methods against the experimental data to

optimize the atomic coordinates, and anisotropic displacement parameters.
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Visualization of the Crystallographic Analysis
Workflow
The logical workflow for determining the crystal structure of a compound like anhydrous barium
permanganate is depicted below.
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Caption: Workflow for the determination of the crystal structure of anhydrous barium
permanganate.

Conclusion
The crystal structure of anhydrous barium permanganate has been established as

orthorhombic with the space group Pnma. This guide provides the key crystallographic data

available from the foundational study and outlines the general experimental procedures for its

synthesis and structural analysis. While detailed atomic coordinates from the original work are

not readily accessible, the provided information serves as a valuable resource for researchers

working with this and related permanganate compounds. Further studies to redetermine the

structure with modern crystallographic techniques would be beneficial to provide a more

detailed structural model.

To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of
Anhydrous Barium Permanganate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204633#crystal-structure-of-anhydrous-barium-
permanganate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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